Palladium;1,10-phenanthroline
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H16N4Pd |
|---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
palladium;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Pd/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H; |
InChI Key |
FIBQOEPNFDCQRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd] |
Origin of Product |
United States |
Synthetic Methodologies and Spectroscopic Characterization of Palladium 1,10 Phenanthroline Complexes
General Synthetic Strategies for Palladium(II) 1,10-Phenanthroline (B135089) Complexes
The preparation of palladium(II) 1,10-phenanthroline complexes typically commences with the reaction of a suitable palladium(II) precursor with the 1,10-phenanthroline ligand. A common starting material is dichlorido(1,10-phenanthroline)palladium(II), [Pd(phen)Cl₂]. nih.gov This precursor serves as a versatile platform for the synthesis of a wide array of derivatives through the substitution of the chloride ligands.
Synthesis via Salt Metathesis Reactions
Salt metathesis is a widely employed strategy for the synthesis of palladium-1,10-phenanthroline complexes. This method involves the reaction of a palladium-halide complex, such as [Pd(phen)Cl₂], with a salt containing a non-coordinating or weakly coordinating anion, leading to the precipitation of an insoluble silver halide and the formation of a new palladium complex. nih.gov
A notable example is the reaction of [Pd(phen)Cl₂] with silver triflate (Ag(O₃SCF₃)). nih.gov The choice of solvent plays a crucial role in determining the final product. When the reaction is carried out in acetonitrile (B52724), the dicationic complex [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ is formed, where the chloride ligands are replaced by two acetonitrile molecules. nih.govresearchgate.netnih.gov Conversely, conducting the same reaction in water yields the di-μ-hydroxo dimer [Pd(phen)(μ-OH)]₂[O₃SCF₃]₂. nih.govresearchgate.netnih.gov In this case, it is believed that the initially formed species is the diaqua complex [Pd(phen)(OH₂)₂]²⁺, which then undergoes deprotonation to form the hydroxo-bridged dimer. nih.gov
The general reaction scheme can be represented as:
[Pd(phen)Cl₂] + 2 AgX → [Pd(phen)(S)₂]X₂ + 2 AgCl(s) (where S = solvent, X = anion)
Table 1: Examples of Palladium-1,10-phenanthroline Complexes Synthesized via Salt Metathesis
| Starting Material | Reagent | Solvent | Product | Reference |
| [Pd(phen)Cl₂] | Ag(O₃SCF₃) | Acetonitrile | [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ | nih.gov |
| [Pd(phen)Cl₂] | Ag(O₃SCF₃) | Water | [Pd(phen)(μ-OH)]₂[O₃SCF₃]₂·2H₂O | nih.gov |
Synthesis of Mixed-Ligand Palladium(II) 1,10-Phenanthroline Complexes
Mixed-ligand complexes containing 1,10-phenanthroline and other ancillary ligands are of great interest as they allow for the fine-tuning of the electronic and steric properties of the metal center. These complexes can be prepared through various routes, including the reaction of [Pd(phen)Cl₂] with the desired ligand or by introducing a secondary ligand to a pre-formed palladium-phenanthroline core.
For instance, mixed-ligand copper(II) complexes of substituted salicylaldehydes and 1,10-phenanthroline have been synthesized, showcasing the versatility of this ligand in forming heteroleptic complexes. mdpi.com Similarly, palladium(II) complexes incorporating both 1,10-phenanthroline and thiolate ligands, such as [Pd(1,10-phen)(SRF)₂] (where SRF represents a fluorinated thiolate), have been prepared. rsc.org The synthesis of mixed-ligand copper(II) coordination compounds has been achieved by reacting a copper(II) complex with 1,10-phenanthroline. mdpi.com Furthermore, three palladium(II)-based complexes of 1,10-phenanthroline with either N- or O-coordinating ligands have been synthesized and studied. nih.gov
Preparation of Palladium-1,10-phenanthroline Based Coordination Polymers
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic bridging ligands. Palladium-1,10-phenanthroline moieties can be incorporated into polymeric chains to generate materials with interesting structural and functional properties. uctm.edu
One approach involves using a derivative of 1,10-phenanthroline that can act as a bridging ligand. For example, a coordination polymer has been synthesized using 1,4-phenylene-bis(N-1,10-phenanthrolynylmethanimine) as a ligand to coordinate with palladium(II) ions. uctm.edu In this design, the phenanthroline unit is an integral part of the polymer backbone rather than a terminal ligand. uctm.edu The synthesis involved the reaction of the pre-formed Schiff base ligand with PdCl₂ in a mixture of aqua and ethanol. uctm.edu
Synthesis of Substituted 1,10-Phenanthroline Palladium Complexes
Modifying the 1,10-phenanthroline ligand with various substituents offers a powerful tool to modulate the properties of the resulting palladium complexes. The introduction of functional groups can influence the solubility, electronic properties, and catalytic activity of the complexes.
For example, palladium(II) complexes with N,N'-dialkyl-1,10-phenanthroline-2,9-dimathanamine ligands have been synthesized and characterized. In another instance, a palladium complex with 2-phenyl-1,10-phenanthroline (B3045544) has been prepared, leading to an orthometallated product. iucr.org The synthesis of such complexes often follows standard coordination chemistry procedures, where the substituted phenanthroline ligand is reacted with a palladium(II) salt.
Advanced Spectroscopic and Diffraction Techniques for Structure Elucidation
A combination of spectroscopic and diffraction methods is essential for the unambiguous characterization of palladium-1,10-phenanthroline complexes. These techniques provide detailed information about the molecular structure, bonding, and electronic environment of the metal center. nih.govresearchgate.netnih.gov
The characterization of these complexes typically involves elemental analysis, infrared (IR) spectroscopy, and, most importantly, nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Palladium-1,10-phenanthroline Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of palladium-1,10-phenanthroline complexes in solution. ¹H NMR is particularly informative for confirming the coordination of the phenanthroline ligand and identifying other coordinated ligands. nih.govresearchgate.netnih.gov
In the ¹H NMR spectra of palladium(II)-phenanthroline complexes, the signals corresponding to the protons of the phenanthroline ring typically appear in the aromatic region, often between 7.5 and 9.4 ppm. nih.gov The coordination of the phenanthroline ligand to the palladium center usually leads to a downfield shift of these proton signals compared to the free ligand. researchgate.net
For mixed-ligand complexes, additional signals corresponding to the other ligands can be observed. For example, in the ¹H NMR spectrum of [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ in D₂O, a signal for the coordinated acetonitrile molecules is observed around 2.07 ppm. nih.gov Interestingly, this chemical shift is very close to that of free acetonitrile in D₂O, suggesting that the acetonitrile ligands might be substituted by water molecules in an aqueous solution. nih.gov
Table 2: Representative ¹H NMR Data for Palladium-1,10-phenanthroline Complexes
| Complex | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ | CD₃CN | 9.37 (d), 8.90 (m), 8.84 (d), 8.19 (d), 8.01 (m) | Phenanthroline protons | nih.gov |
| [Pd(phen)(μ-OH)]₂[O₃SCF₃]₂·2H₂O | CD₃CN | 9.38-7.51 (m) | Phenanthroline protons | nih.gov |
| 1,4-phenylene-bis(N-1,10-phenanthrolynylmethanimine) Pd(II) complex | Not specified | 8.96 & 9.04, 8.36 & 8.44, 7.84 & 7.88, 7.79-7.77 | Phenanthroline protons | uctm.edu |
Coordination Chemistry and Structural Aspects of Palladium 1,10 Phenanthroline Complexes
Geometric Considerations of Palladium(II) in 1,10-Phenanthroline (B135089) Complexes
Palladium(II) complexes containing the 1,10-phenanthroline ligand predominantly adopt a square planar geometry. nih.govmorressier.com This arrangement is characteristic of d⁸ metal ions like Pd(II). The coordination sphere is typically defined by the two nitrogen atoms of the phenanthroline ligand and two additional ancillary ligands. nih.gov
The planarity of the coordination environment can be quantified by the sum of the bond angles around the palladium center. In an ideal square planar geometry, this sum is 360°. In practice, slight distortions are common. For example, in certain (BOX)PdMeCl complexes, where BOX is a bis(oxazoline) ligand, the sum of the bond angles around palladium is very close to 360°, indicating a high degree of planarity. acs.org
The bond lengths between palladium and the nitrogen atoms of the phenanthroline ligand (Pd-N_phen) are also a key structural feature. These distances are influenced by the electronic properties of both the palladium center and the ancillary ligands.
Table 1: Selected Bond Distances and Angles in a Palladium-1,10-phenanthroline Complex
| Parameter | Value | Reference |
| Pd-N(phen) | Varies | nih.gov |
| Pd-N(acetonitrile) | Varies | nih.gov |
| N(phen)-Pd-N(phen) | Varies | nih.gov |
Note: Specific values for bond lengths and angles can vary depending on the full composition of the complex and its crystalline environment. The table indicates the type of data available in the cited literature.
Influence of Phenanthroline Derivatives and Ancillary Ligands on Coordination Geometry
The coordination geometry of palladium-1,10-phenanthroline complexes can be significantly modulated by the introduction of substituents on the phenanthroline ring and by the nature of the ancillary ligands. acs.orgnsf.gov
Phenanthroline Derivatives: Substituents on the 1,10-phenanthroline ligand can exert both steric and electronic effects. For example, bulky substituents at the 2- and 9-positions of the phenanthroline ring can lead to significant distortions from the ideal square planar geometry. wikipedia.org This steric hindrance can force the ancillary ligands to adopt different positions or can even promote the formation of five-coordinate complexes. capes.gov.br In a study of [Pd(3-R-phen)₂][PF₆]₂ complexes, where R is an alkyl substituent, X-ray crystallography revealed that the two phenanthroline molecules are bound to the palladium in a syn arrangement, with the alkyl groups on the same side of the square planar geometry. acs.org This arrangement leads to severe distortions from the ideal square planar coordination. acs.org
Ancillary Ligands: The electronic and steric properties of ancillary ligands play a crucial role in determining the final geometry and reactivity of the complex. nih.gov For instance, in [Pd(phen)(N≡CCH₃)₂]²⁺, the two acetonitrile (B52724) molecules complete the square planar coordination sphere. nih.govnih.gov The reaction of Pd(phen)Cl₂ with silver triflate in water, however, leads to the formation of a di-μ-hydroxo dimer, [Pd(phen)(μ-OH)]₂²⁺, where two [Pd(phen)]²⁺ units are bridged by two hydroxide (B78521) ligands. nih.govnih.gov In this dimeric structure, the palladium center maintains a square planar geometry with an N₂O₂ donor set. nih.gov
The nature of the ancillary ligand can also influence the stability of the complex. The use of certain nitrogen-based ligands in conjunction with 4,7-dichloro-1,10-phenanthroline (B1630597) results in distorted square planar geometries around the palladium center. morressier.com The choice of ancillary ligands can also impact the redox potential of the palladium center. nsf.gov
Intramolecular and Intermolecular Interactions in Palladium-1,10-phenanthroline Systems
The solid-state structures of palladium-1,10-phenanthroline complexes are often governed by a variety of non-covalent interactions, which play a critical role in the formation of supramolecular architectures.
Metallophilic interactions are weak, attractive forces between closed-shell metal ions. wikipedia.org In the context of palladium complexes, Pd(II) has a d⁸ electron configuration, and interactions between d⁸ centers can occur. rsc.orgrsc.org While often discussed in the context of d¹⁰ ions (like Au(I)), these interactions can also be present in palladium(II) systems, influencing their packing in the solid state. rsc.orgpnas.org These interactions are generally weaker than covalent bonds but can be significant enough to dictate the crystal packing and, in some cases, the photophysical properties of the complexes. The strength of these interactions is influenced by the ligands surrounding the metal centers. pnas.org
The planar and aromatic nature of the 1,10-phenanthroline ligand makes it highly susceptible to π-π stacking interactions. researchgate.netresearchgate.net These interactions are a dominant feature in the crystal packing of many palladium-phenanthroline complexes. nih.govresearchgate.net The phenanthroline rings of adjacent complex molecules arrange themselves in a parallel or near-parallel fashion, with typical centroid-to-centroid distances in the range of 3.4 to 4.1 Å. researchgate.netresearchgate.net
In the crystal structure of [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂, the dications pack into layers, and within these layers, π-π interactions are observed between the peripheral edges of the 1,10-phenanthroline ligands, with a separation of approximately 3.6 Å. nih.gov Similarly, in a binuclear palladium complex, π-π stacking interactions occur between the phenanthroline rings of neighboring layers, with a distance of about 3.4 Å. researchgate.net These stacking interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks. nih.gov
Hydrogen bonding plays a significant role in stabilizing the crystal structures of palladium-1,10-phenanthroline complexes, often in concert with π-π stacking. nih.govresearchgate.net These hydrogen bonds can involve the hydrogen atoms of the phenanthroline ligand, ancillary ligands, and any counter-ions or solvent molecules present in the crystal lattice. nih.govmdpi.com
For example, in the complex [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂, a cooperative pattern of C-H···O hydrogen bonds is formed between the methyl and phenanthroline hydrogen atoms and the oxygen atoms of the triflate anions. nih.gov In the dimeric complex [Pd(phen)(μ-OH)]₂[O₃SCF₃]₂·2H₂O, a more extensive hydrogen-bonding network is present, involving the bridging hydroxo groups, the triflate anions, and water molecules of crystallization. nih.govnih.gov These networks contribute to the formation of a stable three-dimensional structure. nih.govresearchgate.net
Isomeric Forms and Dynamic Processes in Palladium-1,10-phenanthroline Complexes
Palladium-1,10-phenanthroline complexes can exhibit various forms of isomerism and dynamic behavior in solution.
One common type of isomerism observed is the existence of syn and anti isomers in complexes with two substituted phenanthroline ligands. In [Pd(3-R-phen)₂]²⁺ complexes, both syn and anti isomers are present in solution, and their equilibrium is detectable by NMR spectroscopy. acs.org DFT calculations have shown that the two isomers have similar stabilities. acs.org
Dynamic processes, such as the exchange of ligands or conformational changes, can also occur. For (η³-allyl)palladium complexes containing phenanthroline-type ligands, several dynamic processes have been identified using NMR techniques, including syn-anti isomerization of the allyl group and apparent rotation of the allyl group. acs.orgacs.org These processes can be influenced by factors such as the solvent, temperature, and the presence of other species like chloride ions. acs.orgacs.org The mechanisms for these dynamic processes can be complex, potentially involving intermediates with different coordination numbers or geometries. acs.org
Catalytic Applications of Palladium 1,10 Phenanthroline Complexes in Organic Transformations
Cross-Coupling Reactions Catalyzed by Palladium-1,10-phenanthroline Systems
Palladium-1,10-phenanthroline complexes are highly effective catalysts for a variety of cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds. sigmaaldrich.com The 1,10-phenanthroline (B135089) ligand's ability to stabilize the palladium catalyst and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, contributes to their broad utility in this domain. acs.org
The Heck reaction, a palladium-catalyzed arylation or vinylation of an alkene, is a cornerstone of C-C bond formation. The use of 1,10-phenanthroline and its derivatives as ligands for palladium has shown significant promise in this reaction. acs.org These bidentate nitrogen ligands can enhance the catalytic activity and influence the regioselectivity of the arylation of various olefins. acs.org The flat nature of the phenanthroline ligand is thought to facilitate the approach of the π-system of the olefin to the metal center, thereby promoting the crucial coordination-insertion step of the catalytic cycle. acs.org Furthermore, the electron-donating properties of these ligands can favor the initial oxidative addition of the aryl halide to the palladium(0) complex. acs.org
In some instances, the addition of a 1,10-phenanthroline derivative can dramatically improve reaction outcomes. For example, in the oxidative Heck reaction of arenes, while the use of 1,10-phenanthroline itself was found to inhibit the reaction, a modified ligand, 2-hydroxy-1,10-phenanthroline, significantly increased the product yield. acs.org This highlights the subtle yet critical role that ligand design plays in optimizing catalytic performance.
| Olefin Substrate | Aryl Halide | Palladium Catalyst | Ligand | Key Findings | Reference |
|---|---|---|---|---|---|
| Methyl acrylate | Aryl derivative | Palladium(II) | 1,10-phenanthroline derivatives | Good selectivity and satisfactory results were achieved. | acs.org |
| n-Butyl acrylate | Benzene | Pd(OAc)₂ | 2-OH-1,10-phen | Product yield significantly increased to 97%. | acs.org |
| n-Butyl acrylate | Benzene | Pd(OAc)₂ | 1,10-phenanthroline | Reaction was inhibited with no product formation. | acs.org |
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is another area where palladium-1,10-phenanthroline catalysts have proven effective. researchgate.netrsc.orgresearchgate.net These catalysts facilitate the formation of biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials. researchgate.net The reaction is typically catalyzed by a palladium(0) complex and requires a base. researchgate.net
The 1,10-phenanthroline ligand can enhance the stability and activity of the palladium catalyst, even in challenging coupling reactions involving heteroaryl halides and heteroaryl boronic acids. acs.org For instance, palladium catalysts with bulky dialkylphosphinobiaryl ligands have shown high stability and activity in the Suzuki-Miyaura reactions of various heteroaromatic compounds. acs.org While not a direct palladium-phenanthroline system, this highlights the importance of ligand design in overcoming common challenges in Suzuki-Miyaura couplings.
| Organoboron Reagent | Organohalide | Palladium Catalyst | Key Findings | Reference |
|---|---|---|---|---|
| Arylboronic acids | Aryl halides | Homogeneous or heterogeneous palladium complex | Enables synthesis of complex molecules under mild conditions. | researchgate.net |
| 3,5-Diethynylheptyloxybenzene | 3,8-Dibromo-1,10-phenanthroline | Palladium-catalyzed | Focus of a comparative study with Sonogashira coupling. | researchgate.net |
| Heteroaryl boronic acids/esters | Heteroaryl halides | Pd with bulky dialkylphosphinobiaryl ligands | Catalyst system is highly stable and active. | acs.org |
The Negishi coupling reaction pairs an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org Palladium catalysts are generally favored due to their higher yields and greater functional group tolerance. wikipedia.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org
Palladium-1,10-phenanthroline complexes can be utilized in Negishi couplings, although the literature more broadly discusses various phosphine (B1218219) ligands. wikipedia.orgnih.gov The fundamental steps of the catalytic cycle, oxidative addition, transmetalation, and reductive elimination, are facilitated by the palladium catalyst. The choice of ligand is critical for achieving high efficiency and selectivity. organic-chemistry.org
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. libretexts.orgwikipedia.org The reaction typically employs a palladium(0) catalyst, often with phosphine ligands. libretexts.org The organotin reagents are stable to air and moisture, making them convenient to handle, though they are also known to be toxic. libretexts.orgwikipedia.org
Palladium-1,10-phenanthroline systems can be applied to Stille couplings, contributing to the formation of C-C bonds. The catalytic cycle involves oxidative addition of the organic halide to the Pd(0) center, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org
A significant advancement in cross-coupling chemistry is the use of carboxylic acids as coupling partners in decarboxylative reactions. Palladium-1,10-phenanthroline systems, often in conjunction with a copper co-catalyst, have been instrumental in this area. rsc.orgrsc.org This methodology avoids the need for pre-formed organometallic reagents, generating the nucleophilic partner in situ through decarboxylation. nih.gov
In a typical bimetallic system, a copper salt facilitates the decarboxylation of a carboxylic acid, and the resulting organocopper species then undergoes transmetalation to a palladium(II) complex, which has been formed through oxidative addition of an aryl halide to a Pd(0) species. rsc.orgrsc.org Reductive elimination from the palladium center then yields the cross-coupled product. The 1,10-phenanthroline ligand is crucial in these systems, often used with copper(I) salts to promote the initial decarboxylation step. rsc.orgresearchgate.net For instance, a catalyst system of CuI/1,10-phenanthroline and PdBr₂ has been effectively used for the coupling of aromatic carboxylates with aryl halides. rsc.org
| Carboxylic Acid | Coupling Partner | Catalyst System | Key Findings | Reference |
|---|---|---|---|---|
| Aromatic carboxylates | Aryl halides | 10 mol% CuI/1,10-phenanthroline, 3 mol% PdBr₂ | Demonstrated the viability of the bimetallic approach. | rsc.org |
| Potassium carboxylates | Aryl chlorides | CuI, 1,10-phenanthroline, PdI₂, di(tert-butyl)biphenylphosphane | Effective for non-activated aryl chlorides. | researchgate.net |
| 2-Cyanocarboxylic acid | 1-Bromo(4-dimethoxymethyl)benzene | CuO, 1,10-phenanthroline, PdBr₂ | Used in the synthesis of a valsartan (B143634) intermediate. | rsc.org |
| 3-Pyridyl and 4-pyridyl carboxylates | Aryl bromides | Pd(OAc)₂, PPh₃, 1,10-phenanthroline | 1,10-phenanthroline provided a marked improvement in yield. | daneshyari.com |
Polymerization and Copolymerization Reactions
Palladium-1,10-phenanthroline complexes are also highly effective catalysts for polymerization and copolymerization reactions, particularly the copolymerization of carbon monoxide (CO) with various olefins. acs.orgacs.org These reactions produce polyketones, a class of polymers with interesting material properties. The nature of the 1,10-phenanthroline ligand plays a critical role in determining the stereochemistry of the resulting polymer. acs.orgunibo.it
For instance, palladium catalysts with C₂ᵥ symmetric ligands like 1,10-phenanthroline typically lead to the formation of syndiotactic polyketones. acs.orgunibo.it The steric and electronic properties of substituents on the phenanthroline ring can also influence the catalytic activity and the molecular weight of the polymer. acs.org Research has shown that increasing the steric bulk of substituents on the phenanthroline ligand can lead to higher yields and molecular weights in the copolymerization of CO with vinyl arenes. acs.org
| Monomers | Palladium Catalyst | Ligand | Polymer Product | Key Findings | Reference |
|---|---|---|---|---|---|
| CO, Styrene (B11656) | [Pd(3-R-phen)₂][PF₆]₂ | 3-Alkyl-substituted-1,10-phenanthrolines | Syndiotactic polyketone | Yields and molecular weights increase with ligand steric demand. | acs.org |
| CO, Vinyl arenes | Palladium(II) complexes | 1,10-phenanthroline (C₂ᵥ symmetry) | Syndiotactic copolymers | Ligand symmetry dictates polymer stereochemistry. | unibo.it |
| Styrene, CO | Pd(phen)(COOMe)₂ | 1,10-phenanthroline | Syndiotactic alternating copolymer | This catalyst was found to be the most active in a series studied. | researchgate.net |
Carbon Monoxide/Olefin Copolymerization Catalysis by Palladium-1,10-phenanthroline Complexes
Palladium-1,10-phenanthroline complexes are highly efficient catalysts for the copolymerization of carbon monoxide (CO) with olefins, leading to the formation of polyketones. The structure of the phenanthroline ligand plays a crucial role in determining the catalytic activity and the properties of the resulting polymer.
Research has shown that dicationic bischelated Pd(II) complexes with 3-alkyl-substituted-1,10-phenanthrolines effectively promote the copolymerization of CO with vinyl arenes, such as styrene and p-methylstyrene. researchgate.netnih.gov These catalytic systems produce syndiotactic polyketones with exceptionally high molecular weights and in high yields. researchgate.netnih.gov A notable trend is that an increase in the steric bulk of the alkyl substituent at the 3-position of the phenanthroline ligand leads to higher yields and molecular weights of the polyketone. nih.gov This suggests that the steric environment around the palladium center influences the rate of olefin insertion. nih.gov
During the copolymerization process, the nature of the active species can evolve from a homogeneous to a heterogeneous system, with the timing of this change depending on the specific olefin being used. nih.gov Mechanistic studies on the copolymerization of ethylene (B1197577) and CO have revealed that the catalyst's resting state is a carbonyl acyl complex. nih.gov This complex is in equilibrium with a less stable ethylene acyl intermediate, which then undergoes migratory insertion to form a palladium alkyl species. This species rapidly reacts with two equivalents of CO to regenerate the resting state. nih.gov The relative binding affinities of CO and ethylene to the palladium center have been determined, showing that CO binds more strongly than ethylene. nih.gov
Table 1: Effect of Ligand Substitution on CO/Styrene Copolymerization
| Ligand | Substituent | Productivity (g polymer/g Pd) | Molecular Weight (Mw) |
| 1,10-phenanthroline | None | High | High |
| 3-methyl-1,10-phenanthroline | -CH₃ | Higher | Higher |
| 3-isopropyl-1,10-phenanthroline | -CH(CH₃)₂ | Highest | Highest |
This table provides a qualitative summary based on the trends reported in the literature. nih.gov
Oxidation Reactions
Aerobic Oxidation of Alcohols Catalyzed by Palladium-1,10-phenanthroline Complexes
Palladium-1,10-phenanthroline complexes have demonstrated significant utility as catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. A key development in this area is the use of a dimeric palladium complex, [(neocuproine)Pd(μ-OAc)]₂[OTf]₂ (where neocuproine (B1678164) is 2,9-dimethyl-1,10-phenanthroline), which operates under remarkably mild conditions, such as room temperature and ambient air. rsc.orgnih.gov This catalyst system exhibits a very high initial turnover frequency (TOFi). rsc.org
However, a challenge with these catalysts is their deactivation over time due to the oxidative degradation of the neocuproine ligand. nih.gov Mechanistic studies suggest that this degradation proceeds through a radical autoxidation mechanism initiated by hydrogen atom abstraction from a methyl group on the ligand. nih.gov This leads to the formation of a palladium carboxylate complex that is inactive for alcohol oxidation. rsc.org To address this, strategies have been developed to enhance catalyst lifetime and turnover numbers (TON). These include modifying the ligand to be more resistant to hydrogen atom abstraction and adding sacrificial hydrogen atom donors. nih.gov
Furthermore, recyclable palladium catalysts have been developed by supporting palladium nanoparticles on cross-linked polymers containing 1,10-phenanthroline units. These polymer-supported catalysts (Pd@PPPhen) show good catalytic activity for the aerobic oxidation of a variety of alcohols and can be recovered and reused without a significant loss of activity or structural integrity.
Table 2: Performance of Palladium-Phenanthroline Catalysts in Aerobic Alcohol Oxidation
| Catalyst | Substrate | Product | Conditions | Key Findings |
| [(neocuproine)Pd(μ-OAc)]₂[OTf]₂ | Primary & Secondary Alcohols | Aldehydes & Ketones | Room Temp, Air | High initial activity, ligand oxidation deactivation. rsc.orgnih.gov |
| Pd@PPPhen | Various Alcohols | Aldehydes & Ketones | Aerobic | Good activity and recyclable. |
Hydrosilation and Dehydrogenative Silation Reactions of Olefins with Palladium-1,10-phenanthroline Catalysts
Information specifically detailing the use of palladium-1,10-phenanthroline complexes for the hydrosilation and dehydrogenative silation of olefins could not be found in the provided search results. While palladium, in general, is known to catalyze hydrosilation reactions of olefins, often in the presence of phosphine ligands, the specific role and efficacy of 1,10-phenanthroline as a ligand in this context is not documented in the available literature.
C-H Functionalization Reactions
Direct Arylation of Azoles Mediated by Palladium-1,10-phenanthroline Complexes
Palladium-1,10-phenanthroline complexes are effective mediators for the direct arylation of azoles, a process of significant importance in the synthesis of pharmaceuticals and functional materials. The complex [Pd(phen)₂]PF₆ has been shown to catalyze the arylation of simple azoles such as N-methylimidazole, thiazole, and oxazole (B20620) with aryl iodides.
A remarkable feature of this catalytic system is its ability to control the site of arylation. By using an excess of the azole, selective C5 monoarylation can be achieved. Subsequent arylation of the C5-arylated azole can be directed exclusively to the C2 position by the addition of galvinoxyl. Furthermore, this system facilitates the unprecedented C4 arylation of 2,5-diaryl-azoles, leading to triarylated products in good to excellent yields. Mechanistic investigations suggest that the C2 arylation proceeds via an electrophilic aromatic substitution (SₑAr) palladation pathway, while the C4 arylation may occur through a combination of SₑAr palladation and a radical mechanism.
Table 3: Regioselective Direct Arylation of Azoles with [Pd(phen)₂]PF₆
| Azole Substrate | Arylating Agent | Additive | Major Product | Proposed Mechanism |
| N-methylimidazole (excess) | Aryl iodide | None | C5-arylated imidazole | SₑAr |
| C5-arylated imidazole | Aryl iodide | Galvinoxyl | C2,C5-diarylated imidazole | SₑAr |
| 2,5-diaryl-azole | Aryl iodide | None | C2,C4,C5-triarylated azole | SₑAr and/or Radical |
This table summarizes the regioselective outcomes based on the research findings.
Intermolecular Cyclization of Nitroarenes and Alkynes for Indole Synthesis
The synthesis of indoles, a core structure in many biologically active compounds, can be efficiently achieved through the intermolecular cyclization of nitroarenes and alkynes catalyzed by palladium-phenanthroline complexes. This reaction involves the ortho-C-H functionalization of the nitroarene ring.
The catalytic system is tolerant of a wide range of substituents on the nitroarene, including both electron-withdrawing and electron-donating groups, with the exception of bromide and activated chloride. Nitroarenes bearing electron-withdrawing groups tend to react faster. The reaction selectively produces 3-arylindoles when arylalkynes are used as the coupling partner.
Kinetic studies have revealed that the reaction is first-order with respect to the nitroarene concentration, and the rate-determining step is the initial reduction of the nitroarene. The absence of a primary isotope effect suggests that the subsequent cyclization step is fast. The palladium-phenanthroline catalyst [Pd(phen)₂][BF₄]₂ has been shown to be significantly more active than other reported catalysts for this transformation.
Table 4: Palladium-Phenanthroline Catalyzed Indole Synthesis
| Nitroarene | Alkyne | Catalyst | Yield of 3-Arylindole |
| Nitrobenzene | Phenylacetylene | [Pd(phen)₂][BF₄]₂ | 53% |
| 4-Nitrotoluene | Phenylacetylene | [Pd(phen)₂][BF₄]₂ | 45% |
| 4-Chloronitrobenzene | Phenylacetylene | [Pd(phen)₂][BF₄]₂ | 62% |
Data extracted from the literature.
Novel Reaction Pathways and Substrate Transformations
The exploration of novel reaction pathways in homogeneous catalysis is a cornerstone of advancing organic synthesis. Palladium complexes incorporating the 1,10-phenanthroline (phen) ligand have demonstrated remarkable versatility, and recent research has uncovered their potential in mediating complex transformations such as sequential carbon dioxide (CO₂) extrusion and ketene (B1206846) insertion. These "extrusion-insertion" (ExIn) reactions offer a unique, one-pot approach to constructing complex molecules like ketones from carboxylic acids and ketenes.
Mechanistic investigations, primarily utilizing multistage mass spectrometry (MSⁿ) and supported by Density Functional Theory (DFT) calculations, have been pivotal in elucidating the steps of this transformation. publish.csiro.au The studies have focused on the reactivity of cationic palladium-phenanthroline complexes, which serve as the active species in the catalytic cycle.
The process is initiated with a palladium complex, such as the cationic species [(phen)Pd(O₂CPh)]⁺, which is generated in the gas phase from a solution containing 1,10-phenanthroline, a palladium salt, and a carboxylic acid like benzoic acid. publish.csiro.au Under collision-induced dissociation (CID) conditions, this precursor complex readily undergoes decarboxylation—the extrusion of CO₂—to form a key organopalladium cation, [(phen)Pd(Ph)]⁺. publish.csiro.au
This highly reactive organometallic cation is then subjected to an ion-molecule reaction with a ketene substrate. For instance, the reaction between [(phen)Pd(Ph)]⁺ and phenylmethylketene results in the insertion of the ketene into the palladium-phenyl bond. publish.csiro.au This step yields a palladium-enolate complex, [(phen)Pd(CPhMeC(O)Ph)]⁺, confirming the successful insertion event. publish.csiro.au
Further fragmentation of this enolate complex via another stage of CID reveals the loss of styrene, leading to the formation of an acyl complex, [(phen)Pd(C(O)Ph)]⁺. publish.csiro.au The existence of both the coordinated enolate and the subsequent acyl anions has been corroborated by DFT calculations, lending theoretical support to the experimentally observed reaction pathway. publish.csiro.au
The sequence of events, from CO₂ extrusion to ketene insertion and subsequent fragmentation, has been meticulously mapped using mass spectrometry, as detailed in the table below.
Table 1: Key Intermediates and Reactions in Palladium-Mediated Extrusion-Insertion
| Reaction Step | Precursor Ion | m/z | Reactant | Product Ion | m/z | Description |
|---|---|---|---|---|---|---|
| CO₂ Extrusion | [(phen)Pd(O₂CPh)]⁺ | 407 | - | [(phen)Pd(Ph)]⁺ | 363 | Decarboxylation to form the active organopalladium cation. publish.csiro.au |
| Ketene Insertion | [(phen)Pd(Ph)]⁺ | 363 | Phenylmethylketene | [(phen)Pd(CPhMeC(O)Ph)]⁺ | 495 | Ion-molecule reaction leading to a palladium-enolate complex. publish.csiro.au |
Despite the clear mechanistic insights gained from these gas-phase studies, translating this one-pot method for the synthesis of ketones into a practical, solution-phase protocol has presented challenges. Attempts to apply this methodology using substrates such as 2,6-dimethoxybenzoic acid and various ketenes (e.g., phenylmethylketene, diphenylketene) have resulted in low yields and the formation of side products. publish.csiro.au These difficulties highlight the complexities of transitioning a reaction from the controlled environment of a mass spectrometer to a bulk solution, where factors like solvent effects, catalyst stability, and competing reaction pathways become more pronounced.
Nonetheless, the detailed study of palladium-mediated CO₂ extrusion and ketene insertion reactions using 1,10-phenanthroline as a ligand represents a significant advancement. It showcases a novel synthetic strategy and provides a deep, molecular-level understanding of the reaction mechanism, which is crucial for the future development of more robust and efficient catalytic systems for organic synthesis. publish.csiro.au
Table 2: Compound Names
| Compound Name |
|---|
| 1,10-phenanthroline |
| 2,6-dimethoxybenzoic acid |
| Acetophenone |
| Benzoic acid |
| Carbon dioxide |
| Diphenylketene |
| Palladium |
| Palladium trifluoroacetate |
| Phenylmethylketene |
| Styrene |
| [(phen)Pd(C(O)Ph)]⁺ (Acylpalladium complex) |
| [(phen)Pd(CPhMeC(O)Ph)]⁺ (Palladium enolate complex) |
| [(phen)Pd(O₂CPh)]⁺ (Palladium benzoate (B1203000) complex) |
Mechanistic Investigations of Palladium 1,10 Phenanthroline Catalysis
Elucidation of Catalytic Cycles in Palladium-1,10-phenanthroline Systems
The catalytic cycles of palladium-1,10-phenanthroline (phen) systems are fundamental to understanding their reactivity and are often initiated by the reduction of a Pd(II) precursor to the active Pd(0) species. youtube.com This is followed by a series of steps that regenerate the catalyst. A general catalytic cycle for cross-coupling reactions involves:
Oxidative Addition: The Pd(0) complex reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form an Ar-Pd(II)-X species. youtube.comyoutube.com
Transmetalation: This intermediate then reacts with an organometallic reagent (R-M), where the R group replaces the halide on the palladium, forming an Ar-Pd(II)-R complex. youtube.comyoutube.com
Reductive Elimination: The final step involves the elimination of the coupled product (Ar-R) and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com
In the context of specific reactions, such as the copolymerization of ethylene (B1197577) and carbon monoxide, the catalytic cycle involves migratory insertion steps with defined barriers. For instance, the insertion of carbon monoxide into a Pd-alkyl bond has a lower activation energy than the insertion of ethylene into the same bond. figshare.com
The cycloisomerization of dimethyl diallylmalonate catalyzed by a cationic palladium-phenanthroline complex proceeds through a mechanism involving hydrometalation of an olefin, intramolecular carbometalation, and reversible β-hydride elimination/addition, with the turnover-limiting step being the displacement of the cyclopentene (B43876) product from the palladium center. nih.gov
In the oxidation of polyols, density functional theory (DFT) calculations suggest that β-hydride elimination is the product-determining step for the oxidation of vicinal diols to hydroxy ketones. nih.gov
Identification of Catalyst Resting States and Intermediates
The identification of catalyst resting states and intermediates provides crucial insights into the rate-determining steps of a catalytic cycle. In palladium-1,10-phenanthroline catalyzed reactions, various intermediates have been identified using techniques like low-temperature NMR spectroscopy and in situ mass spectrometry.
In the copolymerization of ethylene and CO, the catalyst resting state is a carbonyl acyl complex. This complex is in equilibrium with a less stable ethylene acyl intermediate that undergoes migratory insertion. figshare.com For the silation of ethylene and alkyl-substituted olefins, the catalyst resting state has been identified as a palladium(II) silyl (B83357) complex with a coordinated olefin, specifically [(phen)Pd(SiR₃)(η²-H₂C=CHR')]⁺. acs.org In the case of styrene (B11656) silation, π-benzyl palladium(II) complexes are the observed resting states. acs.org
During the cycloisomerization of dimethyl diallylmalonate, a palladium cyclopentyl chelate complex was identified as the catalyst resting state through NMR analysis of an active catalytic system. nih.gov The formation of this chelate was also confirmed by its isolation from a stoichiometric reaction. nih.gov
In the oxidation of polyols, in situ desorption electrospray ionization mass spectrometry (DESI-MS) has been instrumental in revealing several key intermediates within the proposed catalytic cycle. nih.gov Furthermore, in the palladium-catalyzed methoxycarbonylation of styrene, mixed palladium-copper complexes have been detected, suggesting they are intermediates in the reoxidation of palladium(0) by copper(II). nih.gov
| Reaction | Catalyst Resting State/Intermediate | Analytical Technique(s) |
| Ethylene/CO Copolymerization | Carbonyl acyl complex | Low-temperature NMR |
| Olefin Silation | [(phen)Pd(SiR₃)(η²-H₂C=CHR')]⁺ | Low-temperature NMR |
| Styrene Silation | π-benzyl palladium(II) complexes | ¹H NMR |
| Dimethyl Diallylmalonate Cycloisomerization | Palladium cyclopentyl chelate complex | ¹H and ¹³C NMR |
| Polyol Oxidation | Key intermediates in the catalytic cycle | In situ DESI-MS |
| Styrene Methoxycarbonylation | Mixed palladium-copper complexes | Mass Spectrometry |
Pathways of Catalyst Deactivation and Strategies for Mitigation
Catalyst deactivation is a significant challenge in palladium-1,10-phenanthroline catalyzed reactions, often leading to reduced efficiency and high catalyst loadings. A primary deactivation pathway is the formation of inactive palladium(0) clusters, particularly in reactions conducted in water using air as the oxidant. acs.org
In the synthesis of 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (HNIW), the palladium catalyst used in the hydrogenolysis debenzylation of the precursor becomes completely deactivated after a single use. mdpi.com This deactivation is attributed to the accumulation of blockages within the catalyst pores, which hinders the transport of reactants and products and may cover the active palladium sites. mdpi.com
Strategies to mitigate catalyst deactivation include:
Use of Redox Mediators and Ligands: In the C-H arylation of tryptophan residues, the addition of FeCl₂ as a redox mediator or the use of an N,N-ligand like 4,5-diazafluoren-9-one (B35911) helps to overcome catalyst deactivation by promoting the reoxidation of Pd(0). acs.org While FeCl₂ leads to a higher initial rate, the ligand provides greater long-term stability. acs.org
Optimized Reaction Conditions: Careful selection of reaction conditions can minimize deactivation. For instance, in the methoxycarbonylation of styrene, the choice of oxidant is critical, as some, like p-benzoquinone, can lead to a drop in pH and lower selectivity. nih.gov
Catalyst Regeneration: For the deactivated catalyst in HNIW synthesis, a regeneration method using chloroform (B151607) and glacial acetic acid with sonication has been developed to restore the catalyst's activity by removing the pore blockages. mdpi.com
| Deactivation Pathway | Mitigation Strategy |
| Formation of inactive Pd(0) clusters | Addition of redox mediators (e.g., FeCl₂) or stabilizing ligands (e.g., 4,5-diazafluoren-9-one) |
| Accumulation of blockages in catalyst pores | Regeneration of the catalyst using solvents like chloroform and glacial acetic acid |
Role of Ligand Electronic and Steric Effects in Reaction Mechanisms
The electronic and steric properties of the 1,10-phenanthroline (B135089) ligand and its derivatives play a crucial role in influencing the mechanism, activity, and selectivity of palladium-catalyzed reactions.
Electronic Effects:
In the Heck reaction, DFT calculations have shown a correlation between the stability of the highest occupied molecular orbital (HOMO) of the catalyst and the insertion barrier. A more stable HOMO leads to a lower insertion barrier. figshare.comresearchgate.net
Unsymmetrical substitution of the phenanthroline ligand with electron-donating (e.g., OMe) and electron-withdrawing (e.g., F) groups can lead to significant differences in the insertion aptitudes due to trans-influences. figshare.comresearchgate.net
Steric Effects:
The introduction of bulky substituents, such as tert-butyl groups, at the positions adjacent to the nitrogen atoms of the phenanthroline ligand can have a notable steric impact. figshare.comresearchgate.net In the Heck reaction, this steric hindrance primarily affects the interaction between the bulky group and the methyl groups of the alkene substrate. figshare.com
The bite angle of the chelating phenanthroline ligand influences the geometry of the palladium complex, which in turn can affect the regioselectivity of reactions like allylic alkylation. acs.org
In the cyclization/hydrosilylation of dienes, 4,4-disubstitution on the diene backbone promotes cyclization, highlighting the influence of substrate sterics in conjunction with the catalyst. acs.org
The interplay of electronic and steric effects is critical. For example, in the Heck reaction, while electronic effects influence the insertion barrier, steric effects from a bulky substituent like a t-butyl group can significantly improve the preference for 1,2-insertion over 2,1-insertion. figshare.comresearchgate.net
Influence of Additives and Reaction Conditions on Mechanism
Additives and reaction conditions can significantly alter the mechanistic pathway and outcome of palladium-1,10-phenanthroline catalyzed reactions.
Reaction Conditions:
pH: The pH of the reaction medium can be a critical factor. In the methoxycarbonylation of styrene, a lower pH favors the hydride catalytic cycle, leading to saturated products, while controlling the pH is necessary to favor the formation of unsaturated products. nih.gov The choice of oxidant can influence the pH; for example, p-benzoquinone can lead to a drop in pH due to the formation of hydroquinone (B1673460). nih.gov
Temperature: Temperature can influence product distribution. In the cycloisomerization of dimethyl diallylmalonate, the ratio of cyclopentene products is temperature-dependent. nih.gov
Solvent: The solvent can play a role in the reaction mechanism. For instance, in the isomerization of allylpalladium complexes, solvent coordination is a key factor. acs.org
The choice of additives and the fine-tuning of reaction conditions are therefore essential for controlling the catalytic mechanism and achieving the desired reaction outcome.
Radical and Electrophilic Aromatic Substitution (S(E)Ar) Pathways in Palladium-1,10-phenanthroline Catalysis
While many palladium-catalyzed reactions proceed through the well-established oxidative addition/reductive elimination cycle, there is growing evidence for the involvement of radical and electrophilic aromatic substitution (S(E)Ar) pathways, particularly in the presence of palladium-1,10-phenanthroline complexes.
Radical Pathways:
The formation of aryl radicals from aryl halides can be promoted by palladium sources in the presence of specific ligands under basic conditions. nih.gov These aryl radicals can then participate in reactions like base-promoted homolytic aromatic substitution (BHAS). nih.gov
In the trifluoromethylation of arenes, reagents like trifluoroiodomethane in the presence of triethylborane (B153662) can generate the trifluoromethyl radical (•CF₃), which is highly reactive and electrophilic. wikipedia.org The reaction of this radical with styrene is significantly faster than that of the methyl radical. wikipedia.org
Radical scavengers like TEMPO have been shown to quench reactions, providing evidence for the involvement of radical intermediates. nih.gov For example, in a heterogeneous Pd-catalyzed C(sp³)-H etherification, the reaction is almost completely stopped by the addition of radical scavengers. nih.gov
Electrophilic Aromatic Substitution (S(E)Ar) Pathways:
While less common, S(E)Ar-type mechanisms can also be operative. In some cases, the palladium complex may activate the substrate in a way that facilitates electrophilic attack on an aromatic ring.
The mechanism of electrophilic trifluoromethylation has been described as involving either polar substitution or single electron transfer, highlighting the complexity and potential for non-traditional pathways. wikipedia.org
The potential for both radical and ionic pathways underscores the mechanistic diversity of palladium-1,10-phenanthroline catalysis. The specific pathway followed can be influenced by the choice of palladium source, ligands, additives, and reaction conditions. nih.govresearchgate.net
Theoretical and Computational Chemistry Studies on Palladium 1,10 Phenanthroline Systems
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has been extensively employed to unravel the mechanisms of reactions involving palladium-1,10-phenanthroline complexes. These calculations provide a molecular-level understanding of reaction pathways, transition states, and the influence of ligands on reactivity.
A key area of investigation has been the mechanism of catalytic reactions. For instance, DFT studies have been instrumental in understanding the directing ability of various ligand motifs in palladium-catalyzed C-H functionalization reactions. nih.gov Computational models have successfully predicted optimal reaction conditions and explained the origins of enantioselectivity, demonstrating the predictive power of DFT in complex catalytic cycles. nih.gov
DFT calculations have also shed light on the fundamental steps of catalytic processes, such as oxidative addition. By linking molecular descriptors to the relative rates of oxidative addition, researchers have developed models that can quantitatively predict reaction outcomes. rsc.org Furthermore, DFT has been used to probe the coordination of different ligands to the palladium center, which is a critical first step in any catalytic reaction. ucl.ac.uk
In the context of redox reactions, computational analysis has complemented experimental findings to explain how ancillary ligands, including 1,10-phenanthroline (B135089), modulate the redox potentials of palladium(II) complexes. nsf.gov These studies provide mechanistic insights into how the ligand structure influences the ability of the palladium center to act as an oxidant. nsf.gov The associative mechanism for substitution reactions in aqueous solutions has also been supported by activation parameters calculated from theoretical models. researchgate.net
Computational Analysis of Electronic Structures and Bonding Nature
Computational methods provide a detailed picture of the electronic structure and the nature of chemical bonds within palladium-1,10-phenanthroline complexes. These analyses are crucial for understanding the stability, reactivity, and spectroscopic properties of these compounds.
DFT calculations are frequently used to obtain optimized geometries of palladium-1,10-phenanthroline complexes. researchgate.net The calculated bond lengths and angles often show excellent agreement with experimental data obtained from X-ray crystallography, validating the theoretical models. researchgate.netnih.gov For example, in complexes like [Pd(phen)(N≡CCH3)2][O3SCF3]2, the palladium atom typically exists in a square planar geometry, a feature that is accurately reproduced by DFT calculations. nih.gov The restricted bite angle of the 1,10-phenanthroline ligand is a key factor influencing the deviation from an ideal square planar geometry. nih.gov
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the reactivity and electronic transitions of the complexes. researchgate.net The energy gap between the HOMO and LUMO can be correlated with the chemical reactivity and stability of the molecule.
Time-dependent DFT (TD-DFT) is another powerful tool used to simulate and interpret the electronic absorption (UV-Vis) spectra of these complexes. ucl.ac.uk By calculating the electronic transition energies, TD-DFT helps in assigning the observed spectral bands to specific electronic excitations, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. ucl.ac.uk
Below is a table of selected bond lengths for a crystallized palladium-1,10-phenanthroline complex, [Pd(phen)(N≡CCH3)2][O3SCF3]2, illustrating the typical coordination environment. nih.gov
| Bond | Length (Å) |
| Pd–N(phen) | 2.025(3) |
| Pd–N(acetonitrile) | 2.026(3) |
| Pd...Pd (dimer) | 3.0001(11) |
| Data sourced from X-ray crystallography of related structures. nih.govnih.gov |
Prediction and Rationalization of Reactivity and Stability
A significant application of computational chemistry is the prediction and rationalization of the reactivity and stability of palladium-1,10-phenanthroline complexes. These predictive models guide experimental work and accelerate the discovery of new catalysts and materials.
The stability of these complexes can be tuned by modifying the ligands attached to the palladium center. Computational studies have shown that bulky, chelating, and nitrogen-based ligands like 1,10-phenanthroline can stabilize the palladium complex. biointerfaceresearch.com The type and nature of the ligands are critical in modulating the reactivity, stability, and lipophilicity of the resulting complexes. biointerfaceresearch.com
Reactivity models based on computational data have been developed to predict the outcomes of specific reactions. For example, quantitative structure-reactivity models for the oxidative addition step in palladium catalysis can forecast reaction rates and site-selectivity in various cross-coupling reactions. rsc.org DFT calculations have also been used to create predictive models for optimizing reaction conditions in enantioselective C-H functionalization, demonstrating a strong correlation between theoretical predictions and experimental outcomes. nih.gov The insights gained from these models help in rationalizing why certain ligands or substrates are more reactive than others.
Modeling of Redox Potentials and Electron Transfer Processes
Computational modeling is a powerful technique for studying the redox properties and electron transfer processes of palladium-1,10-phenanthroline systems. These studies are vital for applications in catalysis and electrochemistry.
A notable achievement in this area has been the determination of Pd(II)/Pd(0) redox potentials for catalytically relevant complexes, a parameter that was historically difficult to measure experimentally. nsf.gov Through a combination of experimental measurements and DFT calculations, a redox potential scale for various (L)Pd(OAc)2 complexes (where L is a nitrogen-based ligand like 1,10-phenanthroline) has been constructed. nsf.gov This work demonstrated that the ancillary ligand structure significantly modulates the palladium(II) reduction potential. nsf.gov
The modeling involves analyzing redox equilibria, for instance, between (L)Pd(OAc)2 and hydroquinones. nsf.gov The calculated equilibrium constants and redox potentials provide a quantitative measure of the oxidizing strength of the palladium complex. These theoretical results are often validated against experimental data from techniques like cyclic voltammetry, although the irreversible nature of the voltammograms for these complexes can sometimes complicate direct comparison. nsf.gov
The table below shows experimentally determined equilibrium constants and redox potentials for the reaction between a palladium complex and various quinones, which are used to benchmark computational models. nsf.gov
| Quinone | Keq (M) | EQ/H2Q (mV vs. Fc+/0) |
| tBuBQ | 129 | -98 |
| MeBQ | 30 | -74 |
| BQ | 3 | -13 |
| ClBQ | 0.5 | 10 |
| Data for the reaction with (DAF)Pd(OAc)2. nsf.gov |
Furthermore, computational studies have been applied to understand the redox behavior of modified phenanthroline ligands, such as 1,10-phenanthroline-5,6-dione (B1662461), which is highly redox-active. maynoothuniversity.ieacs.org These studies help in understanding the electron transfer processes that are crucial for the development of sensors and electrocatalysts. acs.orgacs.org
Computational Studies on Ligand Design and Modification for Tuned Properties
Computational chemistry plays a pivotal role in the rational design and modification of 1,10-phenanthroline-based ligands to achieve palladium complexes with specific, tuned properties. This in silico approach allows for the screening of potential ligands before their synthesis, saving time and resources.
One of the key properties that can be tuned is the redox potential of the palladium center. Computational studies have shown how a series of nitrogen-based ligands, including derivatives of 1,10-phenanthroline such as bathophenanthroline (B157979) and bathocuproine, can modulate the (L)Pd(II)(OAc)2 reduction potential. nsf.gov This ability to tune the oxidizing power of the palladium complex is critical for designing catalysts for specific oxidation reactions. nsf.gov
Ligand modification can also be used to enhance other properties, such as biological activity. For example, modifying the ligands coordinated to the palladium can tune the cytotoxic activities of the complexes. biointerfaceresearch.com Computational studies can help in understanding how these modifications affect the interaction of the complex with biological targets. Research has shown that changing the coordinating atoms in ancillary ligands attached to a Pd(II)/1,10-phenanthroline core from oxygen to nitrogen can significantly alter the complex's ability to bind to DNA and RNA and its cellular toxicity. nih.gov
The versatility of the 1,10-phenanthroline scaffold makes it an excellent building block for constructing complex ligands. researchgate.net Its rigid structure can be incorporated into larger macrocyclic or acyclic structures to create highly pre-organized ligands for selective metal ion binding. researchgate.net The ease of functionalizing the phenanthroline ring allows for precise control over the ligand environment, which in turn modulates the photophysical and electrochemical properties of the resulting palladium complexes. researchgate.net
Electrochemical Properties and Advanced Applications of Palladium 1,10 Phenanthroline Complexes
Redox Behavior and Electrochemical Potentials of Palladium-1,10-phenanthroline Complexes
The redox behavior of palladium-1,10-phenanthroline complexes is primarily centered around the Pd(II)/Pd(0) couple. However, the electrochemical analysis of these complexes, particularly catalytically relevant species like (L)PdX₂ (where L is a bidentate ligand and X is an anion like acetate (B1210297) or chloride), is often complicated. Cyclic voltammetry studies frequently reveal irreversible waves, which can arise from differing coordination environments between the Pd(II) and Pd(0) states or the formation of transient, metastable species through one-electron redox steps. nsf.gov This complexity means that direct cyclic voltammetry data may not always provide reliable thermodynamic redox potentials. nsf.gov
An alternative approach to determine the Pd(II)/Pd(0) redox potentials involves analyzing redox equilibria. By reacting a (phen)Pd(OAc)₂ complex with a series of hydroquinone (B1673460) derivatives, the equilibrium constant of the reaction can be determined. This, in turn, allows for the calculation of the formal redox potential of the palladium complex relative to the known potentials of the quinone/hydroquinone couples. nsf.gov This method has been crucial in creating a redox potential scale for various (L)Pd(OAc)₂ complexes. nsf.gov The redox potentials are significantly influenced by the nature of the other ligands attached to the palladium center. nsf.gov
| Complex/Species | Redox Couple | Potential (V) | Reference Electrode | Conditions | Source |
|---|---|---|---|---|---|
| [Pd(Me₂dpb)Cl] | Oxidation (Epa) | 0.74 | Fc/Fc⁺ | n-Bu₄NPF₆/THF | rsc.org |
| [Pd(Me₂dpb)Cl] | Reduction (E₁/₂) | -2.3 (approx.) | Fc/Fc⁺ | n-Bu₄NPF₆/THF | rsc.org |
| 1,10-phenanthroline-5,6-dione (B1662461) (PD) Complexes (general) | Reduction | -0.3 to +0.4 | SCE | Phosphate buffer, pH 2-9 | nih.gov |
Note: Data for the specific complex "Palladium;1,10-phenanthroline" is limited. The table includes data for a closely related cyclometalated palladium complex and general data for phenanthroline-dione complexes to provide context.
Electrochemical Stability and Redox Cycling Performance
The electrochemical stability of palladium-1,10-phenanthroline complexes is a critical parameter for their practical use, especially in applications requiring repeated redox cycling, such as catalysis or energy storage. Research indicates that the stability can be a significant concern under certain electrochemical conditions.
Studies on the 1,10-phenanthroline (B135089) (phen) ligand itself have shown that it can undergo an unexpected electrochemical oxidation to 1,10-phenanthroline-5,6-dione (phen-dione). acs.orgnih.gov This transformation occurs when a phen-adsorbed multiwalled carbon nanotube (MWCNT) electrode is subjected to potential cycling between -1.0 V and +1.0 V (vs. Ag/AgCl). acs.orgnih.gov While this demonstrates the creation of a new, highly redox-active species, it also implies that the original palladium-phenanthroline complex could be unstable and degrade via ligand oxidation under sufficiently high oxidative potentials. The resulting phen-dione can be confined to the electrode surface, suggesting the product has some stability. acs.org
Structure-Property Relationships in Electrochemical Context
Palladium(II)-phenanthroline complexes typically adopt a distorted square-planar geometry. nih.govdigitellinc.com This geometry is a direct consequence of the rigid nature of the 1,10-phenanthroline ligand and its restricted "bite angle." nih.gov The Pd-N bond distances for the phenanthroline ligand are a key structural parameter. For example, in the complex [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂, the Pd-N(phen) bond distances are approximately 2.03 Å. nih.gov Deviations from an ideal square planar geometry, forced by the ligand's structure, can influence the accessibility of the metal center and the energy levels of its d-orbitals, thereby affecting the redox potential.
The electronic properties of the ligands play a crucial role. The 1,10-phenanthroline ligand is a π-acceptor, which can stabilize the electron density on the palladium center. The nature of the other ligands in the coordination sphere (ancillary ligands) significantly modulates the Pd(II)/Pd(0) redox potential. nsf.gov For instance, replacing electron-donating ligands with electron-withdrawing ones can make the palladium center more electrophilic and easier to reduce. This principle is fundamental in tuning the reactivity of palladium complexes for specific catalytic applications. nsf.gov Studies on a series of Pd(II)/phenanthroline complexes with different N- or O-coordinating ancillary ligands demonstrated that the coordinating element (N vs. O) dictates the biological binding mechanism and cellular activity, highlighting the profound impact of the ancillary ligand structure. nih.gov
| Complex | Parameter | Value | Source |
|---|---|---|---|
| [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ | Coordination Geometry | Strictly square planar (by symmetry) | nih.gov |
| Pd–N(phen) bond distance | 2.033(4) Å | nih.gov | |
| Pd–N(acetonitrile) bond distance | 2.033(4) Å | nih.gov |
Potential Applications in Electrochemical Sensing
The unique electrochemical properties of the 1,10-phenanthroline framework have been exploited in the development of electrochemical sensors. These applications often utilize the redox-active derivative, 1,10-phenanthroline-5,6-dione (PD), which can be generated electrochemically from the parent phenanthroline ligand. acs.org
A significant application is in the creation of biosensors. For example, an electrode modified with PD has been shown to be an efficient mediator for lactate (B86563) biosensors. maynoothuniversity.ie In this system, the PD film acts as a stable, redox-active layer that facilitates electron transfer from the lactate oxidase (LOx) enzyme to the electrode. Similarly, PD has been demonstrated to be a more efficient mediator than other quinones for glucose biosensors involving the glucose oxidase (GOx) enzyme. maynoothuniversity.ie
Another notable application involves the detection of hydrogen peroxide (H₂O₂). A multiwalled carbon nanotube (MWCNT) electrode modified with electrochemically generated PD can selectively recognize and complex with copper ions. The resulting surface catalyzes the reduction of hydrogen peroxide, allowing for its sensitive electrochemical detection in neutral pH solutions. acs.org This demonstrates a multi-step sensing mechanism where the phenanthroline derivative first acts as a ligand to capture a metal ion, and the resulting complex then serves as the electrocatalyst for the analyte. acs.org
While these examples primarily use the phenanthroline-dione derivative, often in conjunction with other metals like copper, they underscore the potential of the palladium-phenanthroline system in electroanalysis. The ability of the palladium complex to catalyze specific reactions or act as a stable redox mediator forms the basis for these sensing platforms.
Integration in Energy Storage Systems
The application of palladium-1,10-phenanthroline complexes in energy storage systems is an emerging and not yet extensively explored field of research. The primary requirements for materials in energy storage devices like batteries and supercapacitors are high electrochemical stability over many charge-discharge cycles, favorable redox potentials, and fast kinetics.
Photophysical Properties and Optoelectronic Applications of Palladium 1,10 Phenanthroline Complexes
Luminescence Characteristics and Quantum Yields of Palladium-1,10-phenanthroline Complexes
Palladium-1,10-phenanthroline complexes typically exhibit photoluminescence in solution and in the solid state. researchgate.net While pristine 1,10-phenanthroline (B135089) is itself a weakly fluorescent molecule, its coordination to a palladium center can lead to significantly different luminescent behaviors. rsc.orgresearchgate.net The presence of the heavy palladium atom often facilitates intersystem crossing (ISC) from the singlet excited state to the triplet state, making phosphorescence a common deactivation pathway, particularly at low temperatures. mdpi.com
For instance, a series of [PdCl2(L)] and [PdCl2(PPh3)(L)] coordination compounds, where L is a substituted 1,10-phenanthroline, exhibit photoluminescence in solution. researchgate.net At 77 K, these complexes reveal phosphorescence. researchgate.net The nature of the emission is complex, often arising from a mixture of excited states. The emissive excitations can have mixed intraligand (π-π* on the phenanthroline ligand), ligand-to-ligand charge transfer (LLCT), and metal-to-ligand charge transfer (MLCT) character. researchgate.net
Quantum yields (Φ), which measure the efficiency of the luminescence process, can vary widely depending on the specific structure of the complex and its environment. For example, a palladium(II) complex with a 1,10-phenanthroline appended perylene-diimide ligand showed a modest quantum yield of 0.04 in a DMSO solution. mdpi.com In contrast, other palladium(II) thiosemicarbazone complexes bearing anthracene (B1667546) moieties have demonstrated moderate emission with quantum yields ranging from 0.10 to 0.25. mdpi.com A remarkable example highlighted the importance of a rigid coordination environment; a palladium derivative with a dpb-type ligand was not emissive in solution at room temperature but displayed a photoluminescence quantum yield of nearly 100% (0.98) in a frozen glassy matrix at 77 K. mdpi.com This outstanding performance was attributed to the rigidity of the coordination sphere, which suppresses non-radiative decay pathways. mdpi.com
Luminescence Quantum Yields of Selected Palladium-1,10-phenanthroline and Related Complexes
| Complex Type | Quantum Yield (Φ) | Conditions | Reference |
|---|---|---|---|
| Pd(II)-phenanthroline appended perylene-diimide | 0.04 | DMSO solution | mdpi.com |
| Pd(II) thiosemicarbazones with anthracene | 0.10 - 0.25 | Not specified | mdpi.com |
| Pd(II) with dpb-type ligand | 0.98 | 77 K in 2-MeTHF matrix | mdpi.com |
| Pd(II) with tetradentate [N^C^C^N] and [O^N^C^N] ligands | up to 0.64 | Not specified | rsc.org |
Absorption and Emission Spectroscopy of Palladium-1,10-phenanthroline Systems
The electronic absorption spectra of palladium-1,10-phenanthroline complexes are characterized by intense bands in the ultraviolet (UV) region and, in some cases, weaker bands extending into the visible region. The high-energy absorptions are typically assigned to intraligand π-π* transitions centered on the phenanthroline moiety and other aromatic ligands. researchgate.netrsc.org For example, a palladium(II) complex of 1,4-phenylene-bis(N-1,10-phenanthrolynylmethanimine) in dimethylformamide solution exhibits two main absorption maxima at 272 nm and 270 nm. uctm.edu The pristine 1,10-phenanthroline molecule itself has a characteristic absorbance peak at 232 nm. aatbio.com
Upon complexation with palladium, shifts in these absorption bands are observed. Transitions involving the metal center, such as metal-to-ligand charge transfer (MLCT) and halide-to-metal charge transfer, can also appear, often at lower energies. researchgate.net
The emission spectra of these complexes are highly dependent on the molecular structure and the surrounding environment. Solid-state emission spectra of some palladium(II) complexes show broad bands with multiple maxima. For instance, certain complexes exhibit two main emission maxima around 580 nm and 650 nm, with a shoulder at approximately 710 nm when excited in the 330–380 nm range. researchgate.net The emission color of palladium complexes can be tuned across the visible spectrum, from blue to red, and even into the near-infrared (NIR) region. rsc.orgresearchgate.net For example, novel tetradentate cyclometalated palladium(II) complexes designed for red and NIR applications showed photoluminescence peaks at 700 nm and 722 nm in dichloromethane (B109758) solution. researchgate.net
Influence of Ligand Substituents and Coordination Environment on Photophysical Properties
Ligand Substituents: The electronic nature of substituents on the 1,10-phenanthroline framework has a profound effect on the energy levels of the molecular orbitals and, consequently, on the absorption and emission properties. researchgate.netrsc.org Introducing electron-donating groups (like methyl) or electron-withdrawing groups (like halogens) can shift the energy of the intraligand and charge-transfer excited states. researchgate.netnih.gov
A study on [PdCl2(L)] complexes, where L was 1,10-phenanthroline with various chloro, fluoro, and methyl substituents, demonstrated that these modifications influence the luminescent properties. researchgate.net The introduction of different functional groups can lead to the emergence of intra-ligand or ligand-to-ligand charge transfer (CT) states, which can either enhance or quench luminescence depending on their energy relative to other excited states. rsc.org For instance, in a series of lanthanide complexes with substituted 1,10-phenanthroline-2,9-dicarboxamides, the introduction of fluorine atoms resulted in the strongest luminescence quenching among all tested substituents. rsc.org Similarly, studies on aryl-substituted phenanthrolines have shown that their fluorescence can be either quenched or enhanced upon protonation, depending on the specific substitution pattern. nih.gov
Coordination Environment: The geometry and rigidity of the palladium coordination sphere are critical factors. A more rigid coordination environment, often achieved using multidentate ligands, can minimize vibrational and rotational non-radiative decay pathways, thus increasing luminescence quantum yields. mdpi.com Palladium(II) complexes supported by rigid tetradentate ligands have been shown to display highly efficient phosphorescence with emission lifetimes extending into the hundreds of microseconds. rsc.org
The nature of ancillary ligands also plays a crucial role. In [PdCl2(PPh3)(L)] complexes, the triphenylphosphine (B44618) (PPh3) ligand can significantly alter the character of the excited states. researchgate.net Excitations in these compounds can take on an interligand (πphen→π*PPh3) charge transfer character, which is different from the mixed intraligand/MLCT character seen in the [PdCl2(L)] analogues. researchgate.net Furthermore, halide-to-metal charge transfer transitions can also participate in the excitation processes, adding another layer of complexity to their photophysical behavior. researchgate.net
Applications in Light-Emitting Devices (OLEDs) and Luminescent Materials
The tunable and efficient luminescence of palladium-1,10-phenanthroline and related complexes makes them attractive for use in organic light-emitting devices (OLEDs) and other luminescent materials. researchgate.netrsc.orgresearchgate.netresearchgate.net While palladium-based OLEDs have seen significant progress for blue to yellow emission, red and near-infrared (NIR) emitting devices remain less common. researchgate.net
Palladium(II) complexes supported by tetradentate ligands have been successfully employed as guest emitters in OLEDs. rsc.org These devices have achieved impressive performance, with sky-blue OLEDs reaching a maximum external quantum efficiency (EQE) of up to 16.5%. rsc.org The long emission lifetimes of some of these phosphorescent palladium complexes also make them excellent sensitizers for phosphor-sensitized fluorescent OLEDs (PSF-OLEDs), which can achieve high efficiency and long operational lifetimes. rsc.org
More recently, research has focused on developing red and NIR OLEDs using palladium complexes. Novel tetradentate cyclometalated palladium(II) complexes have been synthesized as emissive dopants for this purpose. researchgate.net OLEDs fabricated with these materials displayed electroluminescence in the red and NIR regions, with one device exhibiting an emission peak at 643 nm and a peak EQE of 2.6%. researchgate.net Another device, doped with a different palladium complex, showed an emission peak at 710 nm and a maximum EQE of 3.02%. researchgate.net These results demonstrate the potential of palladium-phenanthroline type complexes to fill the gap in high-efficiency red and NIR emitters for OLED applications.
Performance of OLEDs Based on Palladium Complexes
| Complex/Device Type | Emission Peak | Max. External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|
| Sky-Blue OLED with Pd(II) guest emitter | Sky-Blue | 16.5% | rsc.org |
| Red OLED with Pd-1 dopant | 643 nm | 2.6% | researchgate.net |
| NIR OLED with TPA-QBT-MeTPA dopant | 710 nm | 3.02% | researchgate.net |
| Green PSF-OLED | Green | up to 14.3% | rsc.org |
| Yellow PSF-OLED | Yellow | up to 14.3% | rsc.org |
Supramolecular Chemistry and Materials Science Applications of Palladium 1,10 Phenanthroline Scaffolds
Metal-Directed Self-Assembly of Palladium-1,10-phenanthroline Architectures
Metal-directed self-assembly is a powerful strategy for constructing complex, well-defined supramolecular structures. In this approach, the specific coordination preferences of metal ions and the geometric constraints of organic ligands direct the spontaneous formation of discrete, ordered architectures. Palladium(II) ions, with their square-planar coordination geometry, are particularly well-suited for this purpose. When combined with the rigid, bidentate 1,10-phenanthroline (B135089) ligand, a variety of supramolecular assemblies can be formed.
The synthesis of these complexes involves the reaction of a palladium salt with the 1,10-phenanthroline ligand. For instance, [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ was prepared by reacting Pd(phen)Cl₂ with Ag(O₃SCF₃) in acetonitrile (B52724). nih.gov Similarly, the reaction of [Pd(OAc)₂] with 2-ferrocenyl-1,10-phenanthroline in methanol (B129727) leads to the formation of a dark red solution containing the corresponding complex. acs.org The resulting structures are often characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate their precise atomic arrangement and connectivity. nih.govacs.org
| Complex | Starting Materials | Solvent | Key Structural Feature |
| [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ | Pd(phen)Cl₂, Ag(O₃SCF₃) | Acetonitrile | Monodentate acetonitrile ligands |
| [Pd(phen)(μ-OH)]₂[O₃SCF₃]₂·2H₂O | Pd(phen)Cl₂, Ag(O₃SCF₃) | Water | Hydroxo-bridged dimer |
| [Pd(1)(O₂CCF₃)] | [Pd(OAc)₂], 2-ferrocenyl-1,10-phenanthroline | Methanol | Cyclometalated N-N-C pincer ligand |
Formation of Supramolecular Cages and Ordered Structures
The principles of metal-directed self-assembly can be extended to create more complex, three-dimensional structures such as supramolecular cages. These cages are discrete, hollow assemblies with well-defined shapes and cavities that can encapsulate guest molecules. The formation of these structures is driven by the coordination of multiple palladium-1,10-phenanthroline units with appropriate organic linker molecules.
For example, coordination cages have been synthesized by reacting a palladium(II) complex of a 1,10-phenanthroline derivative with a triazine-based panel ligand. researchgate.net The resulting cage-like structures exhibit guest-binding properties that can be influenced by substituents on the phenanthroline ligand. researchgate.net Similarly, quadruply stranded helical cages of the type Pd₂L₄₄ have been self-assembled from di-1,2,3-triazole "click" ligands and palladium(II) ions. rsc.org The stability and structure of these cages can be tuned by modifying the spacer units and peripheral substituents of the organic ligands. rsc.org
The formation of these ordered structures is often characterized by a downfield shift in the signals of the ligand protons in ¹H NMR spectra upon coordination to the palladium center. The stability of these assemblies can be probed by disassembly experiments using agents like pyridine (B92270) or acid, which can be useful for the controlled release of encapsulated guests. acs.org
| Cage Type | Metal Ion | Ligand Type | Key Structural Feature |
| Coordination Cage | Pd(II) | 1,10-phenanthroline derivative and triazine panel | Encapsulates guest molecules |
| Pd₂L₄₄ | Pd(II) | Di-1,2,3-triazole "click" ligand | Quadruply stranded helical structure |
| M₂L₄ (M = Pd, Pt) | Pd(II), Pt(II) | Rigid polyaromatic ligands | Highly fluorescent |
Application in Molecular Electronics and Organic Photovoltaics
Palladium-1,10-phenanthroline complexes are being explored for their potential applications in molecular electronics and organic photovoltaics due to their unique electronic and photophysical properties. The ability to tune the electronic properties of these complexes through ligand design makes them attractive candidates for use as components in electronic devices.
While specific research on palladium-1,10-phenanthroline complexes in molecular electronics and organic photovoltaics is emerging, the broader class of transition metal complexes with phenanthroline ligands has shown promise in these areas. The rigid and planar nature of the 1,10-phenanthroline ligand facilitates π-π stacking interactions, which can promote charge transport. nih.gov
The development of functional materials based on these complexes is an active area of research. For instance, the synthesis of phenanthroline-based microporous organic polymers that can be post-modified with palladium has been reported. rsc.org These materials could potentially be used in electronic applications. Further research is needed to fully explore the potential of palladium-1,10-phenanthroline complexes in molecular electronics and organic photovoltaics.
Design of Functional Materials Based on Palladium-1,10-phenanthroline Conjugated Systems
The design of functional materials based on palladium-1,10-phenanthroline conjugated systems is a promising area of research with potential applications in catalysis, sensing, and materials science. By incorporating the palladium-1,10-phenanthroline unit into larger conjugated polymer systems, materials with tailored electronic, optical, and catalytic properties can be created.
One approach involves the synthesis of phenanthroline-based microporous organic polymers (Phen-MOPs) through a cost-effective Scholl reaction. rsc.org These polymers possess high surface areas and good stability. The embedded phenanthroline skeletons can then be used to support transition metal catalysts, such as palladium. The resulting Phen-Pd-MOP framework has been shown to be a highly efficient heterogeneous catalyst for Suzuki-Miyaura and Heck coupling reactions, and it can be reused multiple times without significant loss of activity. rsc.org
Another strategy involves the synthesis of coordination polymers where the 1,10-phenanthroline derivative is part of the polymer backbone. For example, a palladium(II) complex of 1,4-phenylene-bis(N-1,10-phenanthrolynylmethanimine) has been synthesized, resulting in a coordination polymer. uctm.edu The design of such materials allows for the combination of the properties of the palladium-phenanthroline complex with the processability and mechanical properties of a polymer.
| Material | Synthesis Method | Key Feature | Application |
| Phen-Pd-MOP | Scholl reaction followed by post-modification with palladium acetate (B1210297) | High surface area, reusable catalyst | Suzuki-Miyaura and Heck coupling reactions |
| Palladium(II) coordination polymer | Coordination of 1,4-phenylene-bis(N-1,10-phenanthrolynylmethanimine) with PdCl₂ | Phenanthroline derivative in the polymer backbone | Potential for various applications |
Non-Covalent Functionalization of Carbon Nanotubes
Non-covalent functionalization is a key strategy for improving the solubility and processability of carbon nanotubes (CNTs) without disrupting their desirable electronic and mechanical properties. beilstein-journals.org This approach relies on weak interactions, such as π-π stacking and van der Waals forces, to adsorb molecules onto the CNT surface. beilstein-journals.org The planar aromatic structure of the 1,10-phenanthroline ligand makes palladium-1,10-phenanthroline complexes well-suited for this purpose.
The π-π stacking interactions between the aromatic surface of the CNT and the phenanthroline ligand can lead to the stable adsorption of the complex onto the nanotube. This has been demonstrated with other aromatic molecules like porphyrins and pyrene (B120774) derivatives. nih.govrsc.org While direct studies on the non-covalent functionalization of CNTs with palladium-1,10-phenanthroline are limited, the principles established with similar systems suggest its feasibility. For example, 1,10-phenanthroline-5,6-dione (B1662461) has been used to non-covalently functionalize CNTs, imparting redox properties to the nanotubes. nih.gov
This supramolecular approach can be used to disperse CNTs in various solvents and to introduce new functionalities to the nanotube surface. acs.org The reversibility of non-covalent functionalization is another advantage, allowing for the removal of the adsorbed molecules under specific conditions, such as a change in solvent polarity. beilstein-journals.org This opens up possibilities for creating stimuli-responsive materials and for the purification and separation of CNTs.
Structure Reactivity/property Relationships in Palladium 1,10 Phenanthroline Chemistry
Correlating Structural Features with Catalytic Activity and Selectivity
The catalytic efficacy of palladium-1,10-phenanthroline complexes in pivotal organic reactions, such as carbon-carbon cross-coupling, is profoundly influenced by the structural characteristics of the phenanthroline ligand. Modifications to the ligand framework, including the introduction of various substituent groups, can significantly alter the catalyst's activity and selectivity.
Research into the copolymerization of carbon monoxide and vinyl arenes using bischelated palladium complexes with 3-alkyl-substituted-1,10-phenanthrolines has demonstrated a clear structure-activity relationship. acs.orgfigshare.com Increasing the steric bulk of the alkyl substituent at the 3-position of the phenanthroline ligand leads to a notable increase in both the yield and molecular weight of the resulting polyketones. acs.orgfigshare.com For instance, in the CO/styrene (B11656) copolymerization, turnover numbers (TONs) improve as the substituent changes from methyl to isopropyl, indicating that greater steric hindrance enhances the rate of olefin insertion. acs.org
| Ligand (3-R-phen) | R-Group | CO/Styrene Copolymerization TON¹ |
| 3-Me-phen | Methyl | 1140 |
| 3-Et-phen | Ethyl | 1480 |
| 3-iPr-phen | Isopropyl | 1960 |
| ¹Turnover Number (TON) after 22 hours, representing the efficiency of the catalyst. |
Similarly, palladium catalysts supported on microporous organic polymers (MOPs) derived from 1,10-phenanthroline (B135089) have proven to be highly efficient heterogeneous catalysts for Suzuki-Miyaura and Heck coupling reactions. nih.govrsc.org The rigid, porous framework embedding the phenanthroline unit provides stable binding sites for palladium, facilitating high catalytic activity. nih.govrsc.org These materials can be reused multiple times without a significant drop in performance, a crucial feature for industrial applications. rsc.org For example, a Phen-Pd-MOP catalyst used in the Suzuki-Miyaura coupling of iodobenzene (B50100) with phenylboronic acid maintained high yields over 12 consecutive cycles. rsc.org
The electronic properties of the ligand are as critical as its steric profile. The introduction of a nitro group at the 5-position of the phenanthroline ligand, as seen in palladium(II) diacetato-(5-nitro-1,10-phenanthroline), results in a complex that is an active catalyst for the copolymerization of carbon monoxide and olefins. researchgate.net The electron-withdrawing nature of the nitro group influences the electronic density at the palladium center, thereby affecting its catalytic behavior. researchgate.net Furthermore, the inherent C1 symmetry of certain substituted phenanthroline ligands, as opposed to C2 symmetry, has been shown to be essential for achieving high enantioselectivity in reactions like the oxidative kinetic resolution of secondary alcohols. nih.gov
Modulating Electrochemical Behavior through Ligand Design
The electrochemical properties of palladium-1,10-phenanthroline complexes, particularly the Pd(II)/Pd(0) redox potential, can be systematically adjusted through strategic ligand design. The electronic nature of substituents on the phenanthroline ring directly impacts the ease with which the palladium center undergoes oxidation or reduction, a key factor in its catalytic cycles. nsf.gov
A comprehensive study analyzing the effects of various nitrogen-donor ligands on the redox potentials of (L)Pd(OAc)₂ complexes revealed that the ligand structure can modulate the potential in non-intuitive ways. nsf.gov By examining redox equilibria between these palladium complexes and a series of benzoquinone derivatives, a relative redox potential scale was constructed. nsf.gov For instance, ligands like bathocuproine (bc), a dimethyl-diphenyl-phenanthroline derivative, significantly alter the palladium center's redox properties compared to the unsubstituted phenanthroline. nsf.gov
| Ligand (L) | Substituents on 1,10-phenanthroline | Key Features | Impact on Pd(II) Redox Potential |
| phen | None | Parent ligand | Baseline potential |
| bphen | 4,7-diphenyl | Electron-withdrawing phenyl groups | Increases potential, making Pd(II) a stronger oxidant |
| dmphen | 2,9-dimethyl | Steric bulk near Pd center | Destabilizes Pd(II), lowers potential |
| bc | 2,9-dimethyl-4,7-diphenyl | Combination of steric and electronic effects | Significantly modulates potential |
| DAF | 4,5-diazafluoren-9-one (B35911) | Fused ring system, electron-withdrawing ketone | Increases potential, enhances oxidative capability |
| This table summarizes qualitative trends observed in the modulation of Pd(II) redox potentials based on ligand design. nsf.gov |
The electro-oxidation of the 1,10-phenanthroline ligand itself can lead to novel, redox-active species. On a multiwalled carbon nanotube (MWCNT) surface, 1,10-phenanthroline can be unexpectedly oxidized to the highly redox-active 1,10-phenanthroline-5,6-dione (B1662461). nih.gov This modified ligand, when complexed with a metal ion like copper, exhibits catalytic activity towards the reduction of hydrogen peroxide, demonstrating how ligand modification can create new electrochemical functionalities. nih.gov The stability of complexes formed between transition metals and 1,10-phenanthroline is also a critical factor in their electrochemical behavior. acs.org
Tuning Photophysical Properties via Ligand Substitution
The 1,10-phenanthroline framework serves as a versatile scaffold for creating luminescent palladium complexes, whose photophysical properties can be finely tuned by altering the substituents on the ligand. rsc.orged.ac.uk While pristine 1,10-phenanthroline is weakly fluorescent, its incorporation into metal complexes or its chemical modification can give rise to materials with intense luminescence spanning the UV-visible to near-infrared spectrum. rsc.org
The introduction of phosphonate (B1237965) groups into the 1,10-phenanthroline core is one effective strategy for modifying its electronic and, consequently, its photophysical properties. researchgate.net Palladium-catalyzed cross-coupling reactions have been employed to synthesize mono- and diphosphorylated 1,10-phenanthrolines. researchgate.net These phosphonate substituents can influence the energy levels of the ligand's molecular orbitals, thereby affecting the absorption and emission characteristics of its palladium complexes. Such modifications can also enhance solubility in polar solvents and provide anchor points for grafting the complex onto surfaces. researchgate.net
Furthermore, the creation of extended π-systems by fusing other aromatic rings to the phenanthroline backbone can dramatically alter the photophysical behavior. For example, iridium(III) and ruthenium(II) complexes bearing dithiine-annulated phenanthroline ligands exhibit distinctively longer photoluminescence lifetimes compared to their parent complexes. rsc.org Although these are not palladium complexes, the principle of extending conjugation to tune emissive properties is directly applicable. The extended π-system lowers the energy of the metal-to-ligand charge-transfer (MLCT) excited state, which is often the origin of luminescence in such complexes. chim.it
| Ligand Modification | Effect on π-System | Expected Impact on Photophysical Properties of Pd Complex |
| Phosphonate Substitution | Minor perturbation, adds functionality | Altered electronic properties, potential for red-shifted emission, enhanced solubility |
| Annulation with Aromatic Rings (e.g., dithiine) | Extended π-conjugation | Lower energy absorption and emission (red-shift), potentially longer luminescence lifetimes |
| Introduction of Donor/Acceptor Groups | Modifies energy of frontier orbitals | Tuning of MLCT energy, possibility to control emission color and quantum yield |
Steric and Electronic Effects of 1,10-Phenanthroline Derivatives on Palladium Coordination and Reactivity
The reactivity of a palladium-1,10-phenanthroline complex is fundamentally dictated by the steric and electronic environment created by the phenanthroline ligand around the metal center. The size, shape, and electron-donating or -withdrawing nature of substituents on the ligand directly influence the coordination geometry, bond strengths, and ultimately, the chemical behavior of the complex.
Crystal structure analyses of various palladium-phenanthroline complexes provide direct evidence of these effects. nih.gov For example, in the complex [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂, deviations from an ideal square planar geometry are attributed to the restricted bite angle of the unsubstituted 1,10-phenanthroline ligand. nih.gov Introducing bulky substituents, such as methyl groups at the 2 and 9 positions (dmphen), forces more significant distortions from the idealized square planar geometry to relieve steric strain between the ligands. researchgate.net This distortion can impact the accessibility of the palladium center to substrates, thereby influencing catalytic activity.
The coordination of 3-alkyl-substituted phenanthrolines to palladium reveals severe distortions from the ideal square planar geometry, which can be rationalized by analyzing the HOMO orbitals responsible for the Pd-N bonds. acs.orgfigshare.com These structural changes are not merely incidental; they are directly linked to the enhanced catalytic performance observed in CO/styrene copolymerization, where bulkier ligands lead to higher turnover numbers. acs.org
Electronic effects are equally significant. The introduction of an electron-withdrawing nitro group, as in [Pd(5-nitro-1,10-phenanthroline)(MeCO₂)₂], alters the electron density on the palladium atom, which in turn affects its reactivity in catalytic processes. researchgate.net Conversely, electron-donating groups would be expected to increase the electron density on the palladium, potentially favoring oxidative addition steps in catalytic cycles. The interplay between these steric and electronic factors allows for the fine-tuning of the palladium center's reactivity for specific applications, from catalysis to the design of new materials. nsf.govresearchgate.net
| Complex | Ligand Substituent(s) | Key Structural Feature(s) | Consequence of Steric/Electronic Effect |
| [Pd(phen)(N≡CCH₃)₂]²⁺ | None | Square planar geometry with slight distortion due to ligand bite angle. nih.gov | Baseline reactivity. |
| [Pd(2,9-dmphen)(MeCO₂)₂] | 2,9-dimethyl | Significant deviation from square planar geometry. researchgate.net | Steric hindrance relieves interligand contacts, affects substrate approach. |
| [Pd(3-iPr-phen)₂]²⁺ | 3-isopropyl | Severe distortion from ideal geometry. acs.orgfigshare.com | Correlates with increased catalytic activity in some reactions. |
| [Pd(5-nitro-phen)(MeCO₂)₂] | 5-nitro | Electron-withdrawing group alters Pd electronics. researchgate.net | Modulates catalytic activity for CO/olefin copolymerization. |
Q & A
Q. What experimental protocols are recommended for spectrophotometric determination of iron using 1,10-phenanthroline?
The 1,10-phenanthroline spectrophotometric method involves reducing Fe³⁺ to Fe²⁺ using hydroxylamine hydrochloride, followed by chelation with 1,10-phenanthroline at pH 3–9 to form a red-orange complex (λmax = 510 nm). Key parameters include:
- Reagent concentration : 0.2–0.4% w/v 1,10-phenanthroline .
- pH optimization : Buffered with ammonium acetate (pH ~4.5) to maximize complex stability .
- Interference mitigation : Masking agents like EDTA can suppress competing metal ions . A factorial design approach (Table 2 in ) is recommended for optimizing variables such as reagent volume and reaction time.
Q. How is 1,10-phenanthroline used in complexometric determination of palladium?
1,10-Phenanthroline acts as a masking agent to selectively bind Pd²⁺, enabling indirect titration of interfering metals. For example, sodium oxalate masks Pd²⁺, allowing EDTA titration of other ions. The method requires:
- pH control : Adjust to 5–6 using acetate buffer to stabilize the Pd-phenanthroline complex .
- Validation : Cross-check with atomic absorption spectroscopy (AAS) for accuracy .
Q. What safety protocols are critical when handling 1,10-phenanthroline in the lab?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
- Waste disposal : Collect aqueous waste separately and treat with oxidizing agents (e.g., H₂O₂) to degrade the ligand before disposal .
Advanced Research Questions
Q. How does ligand substitution in 1,10-phenanthroline derivatives influence palladium catalyst performance in C–H activation?
Methyl or phenyl substituents at 2,9-positions enhance steric bulk, preventing formation of inactive binuclear Pd complexes and improving regioselectivity in arylations (e.g., naphthalene derivatives) . Key steps:
- Ligand synthesis : Modify 1,10-phenanthroline via Skraup reactions or direct halogenation .
- Catalyst characterization : Use X-ray crystallography and cyclic voltammetry to confirm geometry and redox activity .
- Mechanistic studies : DFT calculations reveal ligand-induced electronic effects on Pd center reactivity .
Q. What strategies mitigate catalyst deactivation in Pd-phenanthroline systems during hydrogen peroxide-mediated oxidations?
- Ligand design : Use 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline to stabilize Pd in its active monomeric form .
- Support immobilization : Anchor Pd-phenanthroline complexes on carbon-based solid acids (e.g., sulfonated glucose) to enhance recyclability .
- Operando spectroscopy : Monitor Pd oxidation states via XAS during reaction cycles to identify deactivation pathways .
Q. How can 1,10-phenanthroline-based Pd complexes target G-quadruplex DNA for chemotherapeutic applications?
Planar 1,10-phenanthroline ligands enable intercalation into G-DNA structures, while Pd²⁺ coordinates with guanine residues. Methodological steps:
- Synthesis : Coordinate PdCl₂ with ethane-1,2-diamine and methyl-phenanthroline derivatives .
- Binding assays : Use fluorescence resonance energy transfer (FRET) and circular dichroism (CD) to quantify DNA interaction .
- Cytotoxicity screening : Compare IC₅₀ values against cisplatin in cancer cell lines (e.g., HeLa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
